8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid
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Overview
Description
8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[35]nonane-6-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid typically involves multiple steps:
Formation of the Spirocyclic Core: This step often involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure.
Introduction of Functional Groups: The carboxylic acid and tert-butoxycarbonyl (Boc) protecting group are introduced through reactions such as esterification and subsequent hydrolysis.
Final Purification: The compound is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the carboxylic acid moiety, to form derivatives like carboxylates.
Reduction: Reduction reactions can target the carboxylic acid group, potentially converting it to an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Acidic conditions using trifluoroacetic acid or hydrochloric acid.
Major Products:
Oxidation: Carboxylates or other oxidized derivatives.
Reduction: Alcohols or amines.
Substitution: Deprotected amines or further functionalized derivatives.
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules due to its unique spirocyclic structure.
Biology and Medicine:
Drug Development: Investigated for its potential as a pharmacophore in drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: Used in the design of biological probes for studying enzyme mechanisms or protein interactions.
Industry:
Material Science:
Mechanism of Action
The mechanism by which 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique fit into binding sites, enhancing specificity and potency.
Comparison with Similar Compounds
8-azaspiro[3.5]nonane-6-carboxylic acid: Lacks the Boc protecting group and the oxygen atom in the spirocyclic ring.
5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid: Similar structure but without the Boc protecting group.
Uniqueness: 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid is unique due to the presence of both the Boc protecting group and the oxygen atom in the spirocyclic ring, which can influence its reactivity and interactions in chemical and biological systems.
This compound’s unique structure and functional groups make it a valuable molecule for various applications in research and industry.
Biological Activity
The compound 8-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid is a member of the spirocyclic family of compounds, characterized by its unique structural features that confer potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C13H20N2O5. The compound features a spirocyclic structure that is known to influence its interaction with biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in the body. Its spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these biological targets.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that play roles in metabolic pathways, which can be beneficial in conditions like obesity and diabetes.
- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Biological Activity
Research indicates that this compound exhibits several biological activities:
Pharmacological Effects:
- Anti-inflammatory : The compound has demonstrated potential anti-inflammatory effects in preclinical models, suggesting its utility in treating inflammatory diseases.
- Antimicrobial Activity : Studies have indicated that it may possess antimicrobial properties, effective against certain bacterial strains.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
-
Study on Anti-inflammatory Effects :
- A recent study evaluated the anti-inflammatory properties of the compound in a murine model of acute inflammation. Results showed a significant reduction in pro-inflammatory cytokines compared to control groups, highlighting its therapeutic potential in inflammatory conditions.
-
Antimicrobial Activity Assessment :
- An investigation into its antimicrobial properties revealed effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong activity.
-
Cytotoxicity Evaluation :
- In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF7) demonstrated dose-dependent cytotoxicity, suggesting that the compound may interfere with cancer cell proliferation mechanisms.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with other similar spirocyclic compounds:
Compound Name | Structure | Biological Activity |
---|---|---|
6-Azaspiro[3.5]nonane | Structure | Moderate anti-inflammatory effects |
7-Oxa-2-azaspiro[3.5]nonane | Structure | Antimicrobial properties |
The comparison highlights that while other compounds exhibit some biological activities, this compound shows a broader spectrum of activity, particularly in anti-inflammatory and cytotoxic effects.
Properties
IUPAC Name |
8-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-12(2,3)19-11(17)14-7-9(10(15)16)18-13(8-14)5-4-6-13/h9H,4-8H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIDIOMIWPPKGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC2(C1)CCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2305252-49-5 |
Source
|
Record name | 8-[(tert-butoxy)carbonyl]-5-oxa-8-azaspiro[3.5]nonane-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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